3-Desmethyl Gatifloxacin-d8 3-Desmethyl Gatifloxacin-d8
Brand Name: Vulcanchem
CAS No.: 1794941-53-9
VCID: VC0133416
InChI: InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2
SMILES: COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O
Molecular Formula: C18H20FN3O4
Molecular Weight: 369.422

3-Desmethyl Gatifloxacin-d8

CAS No.: 1794941-53-9

Cat. No.: VC0133416

Molecular Formula: C18H20FN3O4

Molecular Weight: 369.422

* For research use only. Not for human or veterinary use.

3-Desmethyl Gatifloxacin-d8 - 1794941-53-9

Specification

CAS No. 1794941-53-9
Molecular Formula C18H20FN3O4
Molecular Weight 369.422
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2
Standard InChI Key XJCSNIFKGXSDGN-DUSUNJSHSA-N
SMILES COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator